An In-depth Technical Guide to (E)-4-(3-Chlorophenyl)but-3-en-2-one: Structure, Synthesis, and Scientific Significance
An In-depth Technical Guide to (E)-4-(3-Chlorophenyl)but-3-en-2-one: Structure, Synthesis, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] The biological activity is often attributed to the electrophilic nature of the α,β-unsaturated ketone, which can engage in Michael addition reactions with biological nucleophiles, thereby modulating various cellular pathways. This guide focuses on a specific halogenated chalcone, (E)-4-(3-Chlorophenyl)but-3-en-2-one, providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a summary of its characterization data.
Chemical Structure and IUPAC Nomenclature
The compound of interest is systematically named (E)-4-(3-chlorophenyl)but-3-en-2-one .[4] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the 3-chlorophenyl group and the acetyl group are in a trans configuration, which is the thermodynamically more stable isomer.
Molecular Formula: C₁₀H₉ClO
Molecular Weight: 180.63 g/mol [4]
Chemical Structure:
A 2D representation of the chemical structure is as follows:
Synthesis via Claisen-Schmidt Condensation
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a type of crossed aldol condensation.[5] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[6] For the synthesis of (E)-4-(3-Chlorophenyl)but-3-en-2-one, 3-chlorobenzaldehyde is reacted with acetone in the presence of a base, typically sodium hydroxide or potassium hydroxide.
Mechanistic Insight
The reaction mechanism proceeds through the following key steps:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate.
-
Dehydration: The intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone, (E)-4-(3-Chlorophenyl)but-3-en-2-one.
The dehydration step is typically facile due to the formation of an extended conjugated system involving the aromatic ring and the carbonyl group.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure for the synthesis of (E)-4-(3-Chlorophenyl)but-3-en-2-one.
Materials:
-
3-Chlorobenzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), 10% solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1 equivalent) in 95% ethanol.
-
Addition of Ketone: To the stirred solution, add acetone (1 equivalent).
-
Catalyst Addition: While maintaining stirring, slowly add an aqueous solution of 10% sodium hydroxide. The mixture will typically turn yellow and may become cloudy.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with 10% HCl until it is neutral to litmus paper. A yellow solid precipitate of (E)-4-(3-Chlorophenyl)but-3-en-2-one will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-4-(3-Chlorophenyl)but-3-en-2-one.
Spectroscopic Characterization
The structural elucidation of the synthesized (E)-4-(3-Chlorophenyl)but-3-en-2-one is confirmed through various spectroscopic techniques. Below is a summary of expected and reported data for this and structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. For a similar, non-chlorinated compound, 4-phenyl-3-buten-2-one, the vinylic protons (Hα and Hβ) appear as doublets in the range of 6.7 to 7.8 ppm.[7] The aromatic protons typically resonate between 7.0 and 8.0 ppm.[7] The methyl protons of the acetyl group are expected to appear as a singlet around 2.4 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the different carbon environments within the molecule. For chalcones, the carbonyl carbon (C=O) typically resonates in the downfield region, around 190-200 ppm.[8] The carbons of the α,β-unsaturated system appear between 120 and 145 ppm.[8] The aromatic carbons are generally found in the 125-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.[9] The methyl carbon is expected to have a chemical shift in the range of 25-30 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for chalcones include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch[10] |
| ~1680-1660 | C=O stretch (α,β-unsaturated ketone)[10] |
| ~1600-1585 | C=C stretch (aromatic)[10] |
| ~1000-650 | C-H bend (aromatic) |
| ~800-600 | C-Cl stretch |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₁₀H₉ClO would be observed at m/z 180 and a smaller peak at m/z 182 in an approximate 3:1 ratio, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For the related 4-(4-chlorophenyl)-3-buten-2-one, the molecular ion peak is observed at m/z 180.[11]
Applications in Drug Development
Chlorinated chalcones have demonstrated significant potential in drug discovery, with research highlighting their cytotoxic effects against various cancer cell lines.[12][13] Studies have shown that chlorochalcones can induce apoptosis in cancer cells, and their biological activity is often dependent on the position and number of chlorine atoms on the aromatic rings.[13][14] Furthermore, some chloro-substituted chalcones have exhibited antimicrobial properties.[15] The presence of the chlorine atom can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and overall bioavailability. The specific biological activities of (E)-4-(3-Chlorophenyl)but-3-en-2-one warrant further investigation to elucidate its therapeutic potential.
Conclusion
(E)-4-(3-Chlorophenyl)but-3-en-2-one is a chalcone derivative with a well-defined structure and can be reliably synthesized via the Claisen-Schmidt condensation. Its characterization through modern spectroscopic techniques provides a clear structural confirmation. The broader class of chlorochalcones has shown promising biological activities, suggesting that (E)-4-(3-Chlorophenyl)but-3-en-2-one could be a valuable lead compound for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and scientists in the field of medicinal chemistry and drug development.
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